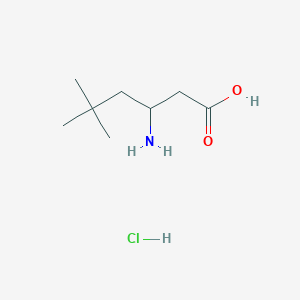

3-Amino-5,5-dimethylhexanoic acid hydrochloride

Description

Properties

IUPAC Name |

3-amino-5,5-dimethylhexanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2.ClH/c1-8(2,3)5-6(9)4-7(10)11;/h6H,4-5,9H2,1-3H3,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZJSMEBXCQXZGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(CC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158414-70-1 | |

| Record name | Hexanoic acid, 3-amino-5,5-dimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=158414-70-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Starting Material and Initial Functionalization

The synthesis begins with the preparation or procurement of 5,5-dimethylhexanoic acid. The introduction of the amino group at the third carbon is achieved through multi-step organic transformations involving:

Formation of β-Keto Ester Intermediate

A crucial step involves the acylation of a chiral auxiliary with isovaleryl chloride to form imides, followed by methylation to introduce the desired substituents. The β-keto ester is then formed by reaction of these intermediates with malonate derivatives under catalysis by N,N-dimethylaminopyridine (DMAP) to enhance yield and selectivity (up to 95% yield reported).

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Imide formation | n-Butyllithium, isovaleryl chloride, -78°C | 75-98 | High diastereoselectivity with (R)-oxazolidinone |

| Methylation | Iodomethane, LDA, -78°C | 45-80 | Recrystallization improves diastereomeric purity |

| β-Keto ester formation | Potassium methyl malonate, DMAP, THF | 95 | DMAP critical for acylation efficiency |

Conversion to Oxime and Reduction

The β-keto ester is converted to an oxime intermediate by reaction with sodium nitrite in aqueous acetic acid. Subsequent catalytic hydrogenation using palladium on carbon under hydrogen atmosphere reduces the oxime to the corresponding amino ester intermediate with good overall yield (~80% for two steps).

Diastereoselective Asymmetric Hydrogenation

The key stereochemical step is the diastereoselective hydrogenation of the amino-β-keto ester intermediate. This is performed using chiral catalysts such as BINAP-Ruthenium complexes, which induce anti-selective hydrogenation with high diastereoselectivity (up to 90:10 diastereomeric ratio) and moderate to good yields (~70% conversion).

| Catalyst | Temperature | Time | Diastereoselectivity (anti:syn) | Yield (%) |

|---|---|---|---|---|

| BINAP-Ru | 50°C | 72 h | 90:10 | 70 |

| Increased catalyst loading | 50°C | 72 h | Improved | Up to 80 |

Attempts with iridium-based catalysts showed no reaction, indicating the specificity of the ruthenium catalyst system for this substrate.

Hydrolysis and Salt Formation

Following hydrogenation, the product is converted to the free amino acid by acid hydrolysis (e.g., refluxing in 6 M HCl) and subsequently isolated as the hydrochloride salt. This step yields the final this compound with high purity and confirmed stereochemistry.

Summary Table of Preparation Steps

| Step No. | Intermediate/Product | Key Reagents/Conditions | Yield (%) | Key Notes |

|---|---|---|---|---|

| 1 | (R)-Oxazolidinone derivative | n-BuLi, isovaleryl chloride, -78°C | 75-98 | Chiral auxiliary introduction |

| 2 | Methylated imide | Iodomethane, LDA, -78°C | 45-80 | Diastereomeric enrichment by recrystallization |

| 3 | β-Keto ester | Potassium methyl malonate, DMAP, THF | 95 | DMAP enhances acylation |

| 4 | Oxime intermediate | NaNO2, AcOH, aqueous | - | Precursor to amino ester |

| 5 | Amino ester | Pd/C, H2, catalytic hydrogenation | ~80 | Reduction of oxime |

| 6 | Amino acid hydrochloride | 6 M HCl hydrolysis, salt formation | 90+ | Final product |

Research Findings and Notes

- The use of Evans’ asymmetric alkylation and chiral auxiliaries is critical for controlling stereochemistry in the synthesis.

- Anti-selective asymmetric hydrogenation via BINAP-Ru catalysts provides high diastereoselectivity essential for biological activity.

- The synthetic route avoids racemization and provides optically active amino acid hydrochloride suitable for biochemical studies.

- Purification steps such as recrystallization and chromatographic techniques ensure high purity critical for research applications.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The amino group can undergo substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like alkyl halides or acyl chlorides.

Major Products:

Oxidation Products: Nitro or nitroso derivatives.

Reduction Products: Alcohol derivatives.

Substitution Products: Various substituted amines or amides.

Scientific Research Applications

Chemistry

3-Amino-5,5-dimethylhexanoic acid hydrochloride serves as a building block in organic synthesis . It is often used as a precursor for more complex molecules in pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions, including oxidation, reduction, and substitution, enhances its utility in synthesizing diverse compounds.

Biology

In biological research, this compound is investigated for its role in enzyme-substrate interactions and protein-ligand binding due to its unique structure. The amino group can form hydrogen bonds with substrates, while the carboxylic acid group can engage in ionic interactions, influencing enzyme activity and cellular functions .

Medicine

Research into the therapeutic applications of this compound suggests potential benefits in treating conditions related to metabolic dysregulation. Studies indicate that it may help mitigate oxidative stress in neuronal cells, showcasing its neuroprotective properties .

Industry

This compound is utilized in the production of specialty chemicals and materials. Its unique combination of functional groups allows for specific applications in various industrial processes.

Protein-Ligand Binding Studies

In studies examining protein-ligand interactions, this compound demonstrated effective binding to certain enzymes. This suggests potential applications in drug design where modulation of enzyme activity is desired.

Neuroprotective Effects

Research exploring the compound's neuroprotective properties indicates that it may reduce oxidative stress in models of neurodegeneration, presenting opportunities for therapeutic interventions in neurological disorders.

Therapeutic Applications

Investigations into its influence on amino acid metabolism suggest that this compound could be beneficial in treating metabolic disorders, highlighting its potential as a therapeutic agent .

Mechanism of Action

The mechanism of action of 3-Amino-5,5-dimethylhexanoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional and Functional Isomers

2-Amino-5,5-dimethylhexanoic Acid Hydrochloride (CAS: 1803567-41-0)

- Structural Difference: Amino group at position 2 instead of 3.

- Implications: Altered steric and electronic properties may affect receptor binding. No direct data on CNS activity, but positional isomerism often leads to divergent pharmacological profiles .

6-[2-(3,5-Dimethylphenoxy)acetylamino]hexanoic Acid Derivatives

- Structural Features: Phenoxyacetyl and nitrobenzenesulfonyl ester substituents (e.g., 3.2.7–3.2.9 in ).

- These derivatives are intermediates in drug synthesis rather than therapeutic agents themselves .

Stereoisomers and Enantiomers

(R)-3-Amino-5,5-dimethylhexanoic Acid Hydrochloride (CAS: 147228-35-1)

- Key Difference : (R)-enantiomer with specific spatial arrangement.

- Biological Activity : Demonstrated inhibition of carnitine acyltransferases, suggesting metabolic modulation applications distinct from the racemic mixture .

(2R)-2-Amino-5,5-dimethylhexanoic Acid (CAS: 142886-12-2)

Substituted Analogues

Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate Hydrochloride

- Structural Features: Methyl ester and methylamino groups; shorter carbon chain.

- Synthesis: Simpler route using dioxane and HCl, contrasting with multi-step procedures for 3-amino-5,5-dimethylhexanoic acid derivatives .

3-Amino-5,7-dimethyladamantan-1-ol Hydrochloride

- Structural Difference : Adamantane backbone with hydroxyl and dimethyl groups.

- Applications: No CNS data; adamantane derivatives are typically antiviral or antiparkinsonian agents .

Biological Activity

3-Amino-5,5-dimethylhexanoic acid hydrochloride (CAS No. 158414-70-1) is a derivative of hexanoic acid characterized by an amino group at the third carbon and two methyl groups at the fifth carbon. This compound has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C8H18ClNO2

- Molecular Weight : 195.69 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules. The presence of both an amino group and a carboxylic acid group allows for multiple types of interactions:

- Hydrogen Bonding : The amino group can form hydrogen bonds with substrates, influencing enzyme-substrate interactions.

- Ionic Interactions : The carboxylic acid group can engage in ionic interactions, potentially modulating receptor activity or enzyme function.

These interactions may lead to significant biological effects, such as modulation of metabolic pathways and influence on cellular functions.

Enzyme Interactions

Research indicates that this compound may serve as a substrate or inhibitor for specific enzymes. Its structural similarity to other amino acids allows it to participate in various biochemical pathways.

Case Studies and Research Findings

- Protein-Ligand Binding Studies : In studies examining protein-ligand interactions, this compound demonstrated the ability to bind effectively to certain enzymes, suggesting potential applications in drug design where modulation of enzyme activity is desired.

- Neuroprotective Effects : Some studies have explored the neuroprotective properties of this compound, particularly in models of neurodegeneration. It has been suggested that it may help mitigate oxidative stress in neuronal cells .

- Therapeutic Applications : Investigations into its therapeutic potential have indicated that it could be beneficial in treating conditions related to metabolic dysregulation due to its influence on amino acid metabolism .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 2-Amino-5,5-dimethylhexanoic acid | Amino group at second carbon | Different reactivity and binding profiles |

| 3-Amino-5-methylhexanoic acid | Lacks one methyl group | Altered steric and electronic properties |

| 3-Amino-3,5-dimethylhexanoic acid | Additional methyl group at third carbon | Potentially enhanced binding affinity |

This table highlights how structural variations influence the biological activities and potential applications of these compounds.

Q & A

Q. Table 1. Recommended Analytical Methods

Q. Table 2. Stability Study Design

| Condition | Duration | Monitoring Method | Acceptable Degradation |

|---|---|---|---|

| 40°C/75% RH | 4 weeks | HPLC | ≤5% impurity |

| Photolysis (ICH Q1B) | 1.2M lux | UV-Vis | No new peaks |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.